molecular formula C7H16N2O B12952664 2-(3-Methylpiperazin-2-yl)ethan-1-ol

2-(3-Methylpiperazin-2-yl)ethan-1-ol

Cat. No.: B12952664
M. Wt: 144.21 g/mol
InChI Key: LAICLDJHQPUHQD-UHFFFAOYSA-N
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Description

2-(3-Methylpiperazin-2-yl)ethan-1-ol is a chemical compound with the molecular formula C7H16N2O. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylpiperazin-2-yl)ethan-1-ol typically involves the reaction of 3-methylpiperazine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:

[ \text{3-Methylpiperazine} + \text{Ethylene Oxide} \rightarrow \text{this compound} ]

The reaction is usually conducted in an inert atmosphere to prevent any side reactions. The product is then purified using standard techniques such as distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The compound is typically stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylpiperazin-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines .

Scientific Research Applications

2-(3-Methylpiperazin-2-yl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Methylpiperazin-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylpiperazin-1-yl)ethan-1-amine
  • 2-(4-Methylpiperazin-1-yl)ethan-1-ol

Uniqueness

2-(3-Methylpiperazin-2-yl)ethan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

2-(3-methylpiperazin-2-yl)ethanol

InChI

InChI=1S/C7H16N2O/c1-6-7(2-5-10)9-4-3-8-6/h6-10H,2-5H2,1H3

InChI Key

LAICLDJHQPUHQD-UHFFFAOYSA-N

Canonical SMILES

CC1C(NCCN1)CCO

Origin of Product

United States

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